molecular formula C20H20ClN3O4S B14100810 3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide

3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide

Cat. No.: B14100810
M. Wt: 433.9 g/mol
InChI Key: TYCXLCDQMRPIEX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide typically involves multiple steps. One common approach is the reaction of 4-hydroxy-6,7-dimethoxyquinazoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to bind to various biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group and the chlorine atom allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

3-chloro-N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]benzamide

InChI

InChI=1S/C20H20ClN3O4S/c1-27-16-9-14-15(10-17(16)28-2)23-18(24-20(14)26)11-29-7-6-22-19(25)12-4-3-5-13(21)8-12/h3-5,8-10H,6-7,11H2,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

TYCXLCDQMRPIEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCNC(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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